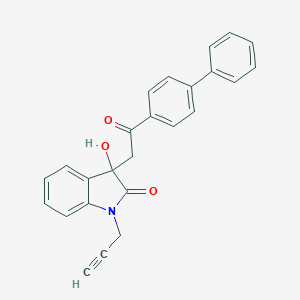![molecular formula C24H22N2O4 B214775 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B214775.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,3-dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,3-dimethylphenoxy)acetamide is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as BDP-1 and has been found to have potential applications in various fields such as medicine, agriculture, and industry. In
Mechanism of Action
The mechanism of action of BDP-1 is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. In particular, BDP-1 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation and pain. BDP-1 has also been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BDP-1 has been found to have several biochemical and physiological effects in the body. In particular, it has been found to reduce inflammation and pain, inhibit the growth and proliferation of cancer cells, and improve cognitive function in animal models of Alzheimer's disease. BDP-1 has also been found to have insecticidal properties, which make it a potential candidate for use as a pesticide.
Advantages and Limitations for Lab Experiments
BDP-1 has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It also has a relatively low toxicity profile, which makes it safe for use in animal studies. However, one limitation of BDP-1 is that it is not very water-soluble, which can make it difficult to administer to animals or to use in certain experimental setups.
Future Directions
There are several future directions for research on BDP-1. One area of focus is on its potential use in treating Alzheimer's disease and other neurodegenerative disorders. Another area of focus is on its potential use as a pesticide in agriculture. Additionally, there is ongoing research on the mechanism of action of BDP-1 and its potential use in treating other diseases such as cancer and inflammatory disorders. Overall, BDP-1 has shown great potential for use in various fields and is an area of active research.
Synthesis Methods
The synthesis of BDP-1 involves a multi-step process that requires several reagents and solvents. The starting material for the synthesis is 2-methoxy-5-nitrobenzoic acid, which is then converted to 5-(1,3-benzoxazol-2-yl)-2-methoxyphenol through a series of chemical reactions. The final step involves the coupling of 5-(1,3-benzoxazol-2-yl)-2-methoxyphenol with 2-(2,3-dimethylphenoxy)acetyl chloride to form BDP-1. The overall yield of the synthesis process is approximately 50%.
Scientific Research Applications
BDP-1 has been extensively studied in scientific research due to its potential applications in various fields. In medicine, BDP-1 has been found to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. In agriculture, BDP-1 has been found to have insecticidal properties and can be used as a pesticide. In industry, BDP-1 has been studied for its potential use in the production of polymers and other materials.
properties
Product Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,3-dimethylphenoxy)acetamide |
|---|---|
Molecular Formula |
C24H22N2O4 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,3-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C24H22N2O4/c1-15-7-6-10-20(16(15)2)29-14-23(27)25-19-13-17(11-12-21(19)28-3)24-26-18-8-4-5-9-22(18)30-24/h4-13H,14H2,1-3H3,(H,25,27) |
InChI Key |
CSQNJVWHCOFNKP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214700.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214701.png)

![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214705.png)
![1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214708.png)

![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214713.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214714.png)
![3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214718.png)

![1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214724.png)
![1-Benzyl-3-hydroxy-3-[2-(2-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B214727.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214731.png)